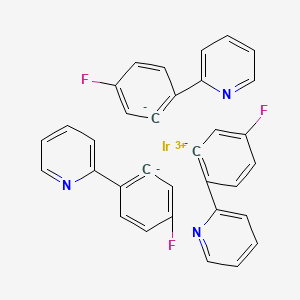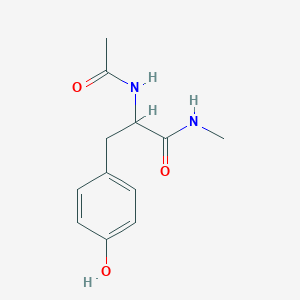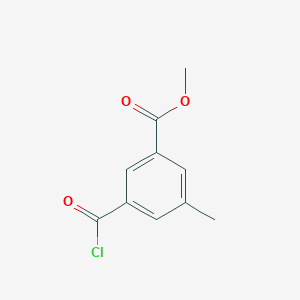
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is a steroidal compound that belongs to the class of androgens and derivatives. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate typically involves the reduction of dehydroepiandrosterone (DHEA) followed by glucuronidation. The reduction step can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The glucuronidation step involves the use of glucuronic acid derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for the reduction and glucuronidation steps. These methods are often preferred for their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted steroid derivatives.
Scientific Research Applications
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and neurological disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate involves its interaction with specific molecular targets such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of glucose metabolism and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
5beta-Androstan-3beta-ol-17-one (3beta-Etiocholanolone): A major metabolic product of DHEA with antihyperglycemic effects.
5alpha-Androstan-17beta-ol-3-one (Androstanolone): An anabolic steroid that mediates the biological actions of testosterone.
Uniqueness
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient interaction with molecular targets and improved therapeutic potential.
Properties
Molecular Formula |
C25H36O9 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13+,14+,17-,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
InChI Key |
QTXWOOLAHRQMGZ-SGEMAHFXSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13833237.png)



![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)









